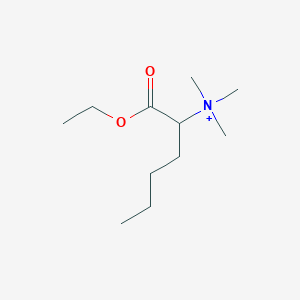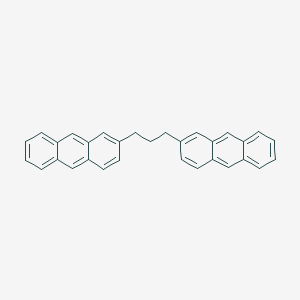
2,2'-(Propane-1,3-diyl)dianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Propane-1,3-diyl)dianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of two anthracene units connected by a propane-1,3-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)dianthracene typically involves the coupling of two anthracene units through a propane-1,3-diyl linker. One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyl)dianthracene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Propane-1,3-diyl)dianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Propane-1,3-diyl)dianthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2,2’-(Propane-1,3-diyl)dianthracene involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially affecting DNA replication and transcription. Additionally, its ability to generate reactive oxygen species upon photoactivation makes it useful in photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
2,2’-(Ethane-1,2-diyl)dianthracene: Similar structure but with an ethane linker instead of propane.
2,2’-(Butane-1,4-diyl)dianthracene: Similar structure but with a butane linker.
Uniqueness
2,2’-(Propane-1,3-diyl)dianthracene is unique due to its specific linker length, which affects its chemical reactivity and physical properties. The propane-1,3-diyl bridge provides a balance between flexibility and rigidity, making it suitable for various applications in materials science and molecular biology.
Propiedades
Número CAS |
64597-23-5 |
|---|---|
Fórmula molecular |
C31H24 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2-(3-anthracen-2-ylpropyl)anthracene |
InChI |
InChI=1S/C31H24/c1-3-10-26-20-30-16-22(12-14-28(30)18-24(26)8-1)6-5-7-23-13-15-29-19-25-9-2-4-11-27(25)21-31(29)17-23/h1-4,8-21H,5-7H2 |
Clave InChI |
REBVWNAPOSFHQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCC4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)
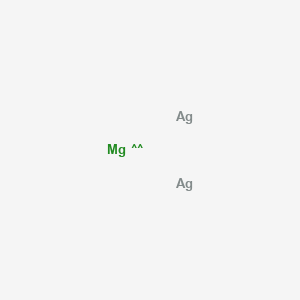

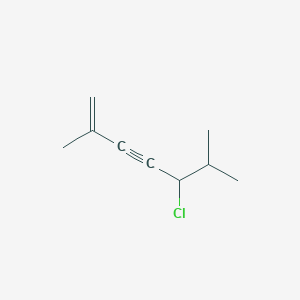
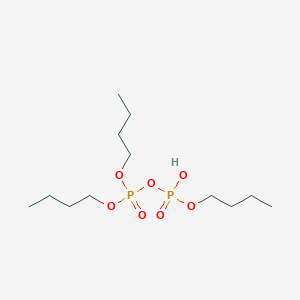
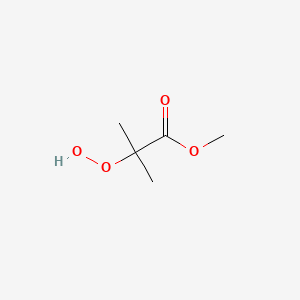
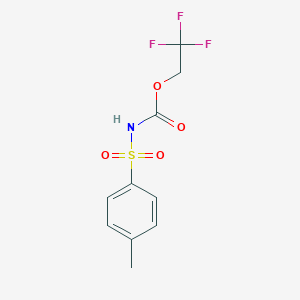
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
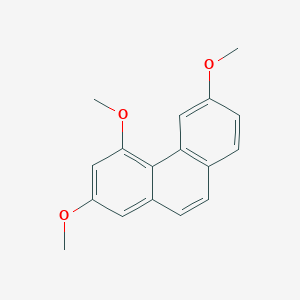
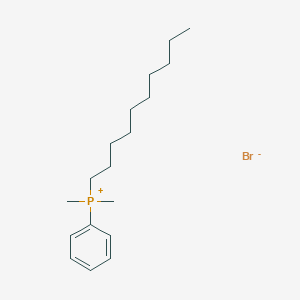
![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
